molecular formula C17H18O3 B13853948 4-[4-(Benzyloxy)phenyl]butanoic acid CAS No. 6686-26-6

4-[4-(Benzyloxy)phenyl]butanoic acid

Cat. No.: B13853948
CAS No.: 6686-26-6
M. Wt: 270.32 g/mol
InChI Key: RKDXPVYOANKPNA-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]butanoic acid is an organic compound with the molecular formula C17H18O3 It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenyl]butanoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by further reactions to introduce the butanoic acid chain . The reaction conditions often require the use of a base such as potassium carbonate in a solvent like acetone, and the reaction is usually carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenyl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenylbutanoic acids depending on the nucleophile used.

Scientific Research Applications

4-[4-(Benzyloxy)phenyl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenyl]butanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzyloxy and carboxylic acid functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Benzyloxy)phenyl]butanoic acid is unique due to its combination of a benzyloxy group, a phenyl ring, and a butanoic acid chain. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

6686-26-6

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

4-(4-phenylmethoxyphenyl)butanoic acid

InChI

InChI=1S/C17H18O3/c18-17(19)8-4-7-14-9-11-16(12-10-14)20-13-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13H2,(H,18,19)

InChI Key

RKDXPVYOANKPNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCC(=O)O

Origin of Product

United States

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